This compound can be classified as:
The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole typically involves several steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high purity products.
The molecular structure of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole features:
The compound exhibits a complex three-dimensional structure due to steric hindrance from the bulky tetramethyl groups in the dioxaborolane moiety. This can influence its reactivity and interactions in biological systems.
CN1N=CC(B2OC(C)(C)C(C)(C)O2)=C1C(F)(F)F
UCNGGGYMLHAMJG-UHFFFAOYSA-N
The chemical reactivity of this compound can involve various pathways:
The mechanism of action for compounds like 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole is often linked to their ability to interact with biological targets such as enzymes or receptors.
The compound is stable under normal conditions but should be stored away from moisture and light to prevent degradation.
The applications of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole are diverse:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: